molecular formula C20H20N4O B2946411 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108189-68-8

7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B2946411
CAS No.: 2108189-68-8
M. Wt: 332.407
InChI Key: VVXQZSBCJTWZRW-UHFFFAOYSA-N
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Description

7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is a compound belonging to the pyrazolopyrazine family. This intricate molecule exhibits potential in various scientific research areas due to its distinct structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multiple reaction steps:

  • Initial Formation: : A benzylamine reacts with an appropriately substituted pyrazole derivative, under conditions favoring nucleophilic substitution.

  • Cyclization: : The intermediate product undergoes cyclization to form the pyrazolopyrazine core, often using a catalytic amount of acid or base.

  • Final Adjustments: : Functional groups are introduced or modified through reduction, oxidation, or substitution reactions.

Industrial Production Methods: In an industrial setting, the production methods need optimization for yield, cost-efficiency, and safety:

  • Scalability: : Batch reactions are scaled up with controlled temperature and pressure conditions.

  • Purification: : Techniques like recrystallization, column chromatography, or distillation ensure the final product's purity.

  • Automation: : Automated reactors with continuous flow setups may enhance consistency and output.

Types of Reactions It Undergoes

  • Oxidation: : Can undergo oxidation at the benzylamine group, forming N-oxide derivatives.

  • Reduction: : Hydrogenation may reduce double bonds within the pyrazolopyrazine ring.

  • Substitution: : Halogenation, alkylation, or nitration at various positions on the aromatic rings.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: : Hydrogen gas in the presence of palladium/carbon catalyst.

  • Substitution: : Halogens (e.g., chlorine or bromine), alkyl halides, or nitrating mixtures.

Major Products Formed

  • Oxidation Products: : N-oxide derivatives or carboxylated products.

  • Reduction Products: : Saturated derivatives of the original compound.

  • Substitution Products: : Halogenated, alkylated, or nitro-substituted analogs.

Scientific Research Applications

7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one is significant across various fields:

  • Chemistry: : Used as a precursor or intermediate in synthesizing complex molecules.

  • Biology: : Potential inhibitor in enzymatic reactions; probes for protein interactions.

  • Medicine: : Investigated for therapeutic properties, possibly acting on specific receptors or enzymes.

  • Industry: : Applied in materials science for developing novel polymers or coatings.

Mechanism of Action

The exact mechanism of action may vary depending on its application. Generally:

Molecular Targets and Pathways Involved

  • Enzyme Inhibition: : Binds to active sites, disrupting enzyme function.

  • Receptor Interaction: : Modulates receptor activity, affecting signal transduction pathways.

Comparison with Similar Compounds

Comparing 7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one to similar compounds:

  • Structural Analogues: : Compounds like 7-amino-2-phenylpyrazolopyrazine or its methyl-substituted variants.

  • Functional Differences: : Unique substitutions at the benzylamino and methylphenyl groups.

  • Reactivity: : Shows distinct reactivity due to its specific electronic structure and steric factors.

Similar compounds:

  • 7-amino-2-phenylpyrazolo[1,5-a]pyrazine

  • 7-(methylamino)-2-phenylpyrazolo[1,5-a]pyrazine

There you have it! Now, which specific application or aspect do you find most interesting?

Properties

IUPAC Name

7-(benzylamino)-2-(4-methylphenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c1-14-7-9-16(10-8-14)17-11-18-20(25)22-13-19(24(18)23-17)21-12-15-5-3-2-4-6-15/h2-11,19,21H,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVXQZSBCJTWZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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